![molecular formula C22H22N4O3 B2438783 N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105226-63-8](/img/structure/B2438783.png)
N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Description
N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Herbicidal Activity
Research has shown the design and synthesis of compounds related to N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, demonstrating moderate to good selective herbicidal activity against certain plant species. The preparation involved multi-step reactions leading to novel compounds, which were tested for their efficacy in controlling unwanted vegetation, without displaying inhibitory activity against certain grass species at the tested concentrations (Liu & Shi, 2014).
Crystal Structure and Activity Analysis
Another study focused on the crystal structure and herbicidal activity of a similar compound, revealing its effectiveness in herbicidal activity. The study detailed the synthesis process and the structural analysis through X-ray diffraction, highlighting the compound's potential as an herbicide (Liu et al., 2008).
Antimicrobial and Enzyme Inhibition
A different line of research involved the synthesis of chromone-pyrimidine coupled derivatives, evaluated for their antimicrobial properties. This study provided insights into the potential of these compounds as antimicrobial agents, along with their enzyme inhibition capabilities, offering a foundation for developing new therapeutic agents (Tiwari et al., 2018).
Electrochemical Characteristics
Another aspect of research explored the electrochemical properties of related compounds, such as albendazole derivatives, studying their oxidation characteristics and potential applications in medical diagnostics or treatment monitoring (Gibson et al., 2016).
Synthesis and Biological Evaluation of Anticancer Agents
There has been significant interest in synthesizing novel compounds for anticancer and anti-inflammatory applications. Studies have explored the preparation and biological evaluation of new compounds, highlighting their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
properties
IUPAC Name |
N-(8-ethyl-9H-carbazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-13-5-4-6-17-16-8-7-14(11-18(16)25-20(13)17)24-19(27)10-9-15-12(2)23-22(29)26-21(15)28/h4-8,11,25H,3,9-10H2,1-2H3,(H,24,27)(H2,23,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLKUVNKRSGBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C=C(C=C3)NC(=O)CCC4=C(NC(=O)NC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 30865608 |
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